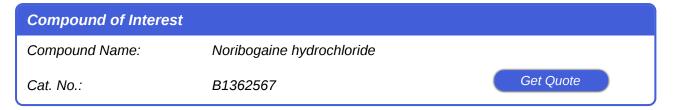


Quantitative Comparison of Noribogaine's Interaction with Dopamine and Serotonin Transporters

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Noribogaine demonstrates a marked difference in its affinity and potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT). It is a high-potency serotonin reuptake inhibitor, while its effects on the dopamine transporter are less pronounced.



Parameter	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Fold Difference (SERT vs. DAT)	Reference
Binding Potency				
Radioligand Displacement	Less potent	50-fold more potent than at DAT	50	[1]
Inhibition of Uptake				
IC50 (Ibogaine)	20 μM (rat brain synaptosomes)	2.6 μM (rat brain synaptosomes)	~7.7	[2]
IC50 (Ibogaine)	23.17 μM (HEK- 293 cells)	6.43 μM (HEK- 293 cells)	~3.6	[3]
Binding Affinity (Ki)				
Ki (Noribogaine)	-	40.7 ± 11.6 nM ([125I]RTI-55 displacement)	-	[1]

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies reveal contrasting effects of noribogaine on the extracellular concentrations of dopamine and serotonin in key brain regions.



Neurotransmitt er	Effect	Brain Region	Magnitude of Change	Reference
Dopamine	Decrease	Nucleus Accumbens, Striatum	Not quantified in direct comparison	[1]
Serotonin	Increase	Nucleus Accumbens	Up to 8-fold increase	[4]
Serotonin	Increase	Striatum	Up to 5-fold increase	[4]

Detailed Experimental Methodologies

The following sections outline the experimental protocols used to generate the data presented above.

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of noribogaine for the dopamine and serotonin transporters.

- Objective: To quantify the potency of noribogaine in displacing a radiolabeled ligand from DAT and SERT.
- Preparation: Membranes were prepared from brain tissue (e.g., striatum for DAT, cortex for SERT) or from cells expressing the recombinant transporters.

Procedure:

- The membranes were incubated with a specific radioligand (e.g., [125I]RTI-55, a cocaine analog that binds to both DAT and SERT).
- Increasing concentrations of noribogaine were added to compete with the radioligand for binding to the transporters.
- After incubation, the membranes were washed to remove unbound radioligand.



- The amount of bound radioactivity was measured using a scintillation counter.
- Data Analysis: The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The binding affinity (Ki) was then determined using the Cheng-Prusoff equation.[1]



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Radioligand Binding Assay Workflow

In Vivo Microdialysis

This technique was employed to measure the extracellular levels of dopamine and serotonin in the brains of awake, freely moving animals following the administration of noribogaine.

- Objective: To determine the in vivo effect of noribogaine on dopamine and serotonin release.
- Animal Preparation: A microdialysis probe was surgically implanted into a specific brain region (e.g., nucleus accumbens or striatum) of a rat. The animal was allowed to recover from the surgery.
- Procedure:
 - On the day of the experiment, the microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF).
 - Baseline samples of the dialysate were collected to determine the basal levels of dopamine and serotonin.
 - Noribogaine (40 mg/kg) was administered intraperitoneally (i.p.).
 - Dialysate samples were collected at regular intervals post-injection.



 Analysis: The concentrations of dopamine and serotonin in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[4] The results were expressed as a percentage of the baseline levels.



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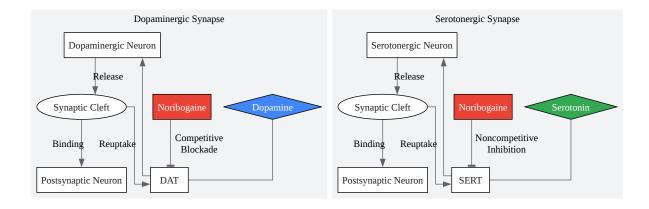
In Vivo Microdialysis Experimental Workflow

Comparative Mechanism of Action

Noribogaine's interaction with DAT and SERT is fundamentally different, which explains the observed disparity in its effects on dopamine and serotonin release.

- Dopamine System: Noribogaine acts as a competitive blocker of the dopamine transporter.
 [5] This means it competes with dopamine for the same binding site on the transporter. While it can inhibit dopamine reuptake, its affinity for DAT is relatively low. Studies have shown that noribogaine administration leads to a decrease in extracellular dopamine levels in the nucleus accumbens and striatum.
 [1] In contrast, its parent compound, ibogaine, has biphasic effects, initially decreasing dopamine levels but later leading to adaptive signaling and restoration of function in reward-related brain regions.
 [6][7]
- Serotonin System: Noribogaine is a noncompetitive inhibitor of the serotonin transporter.[5] This indicates that it does not bind to the same site as serotonin but rather to an allosteric site, changing the transporter's conformation and thereby inhibiting serotonin reuptake. Noribogaine is a potent serotonin reuptake inhibitor, leading to a significant increase in extracellular serotonin levels.[5][6][7] In vivo microdialysis studies have demonstrated that noribogaine can cause up to an 8-fold increase in serotonin levels in the nucleus accumbens.[4] Its affinity for SERT is in the mid-nanomolar range, and it is approximately 10 times more potent than ibogaine at inhibiting serotonin reuptake.[1]





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Noribogaine's Differential Action on DAT and SERT

Conclusion

The experimental data unequivocally demonstrate that noribogaine has a significantly greater impact on the serotonin system compared to the dopamine system. It is a highly potent, noncompetitive inhibitor of serotonin reuptake, leading to a substantial increase in extracellular serotonin levels. In contrast, its effect on the dopamine system is characterized by a less potent, competitive blockade of the dopamine transporter, resulting in a decrease in extracellular dopamine. These distinct pharmacological profiles are crucial for understanding noribogaine's therapeutic potential and its overall effects on brain function.

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